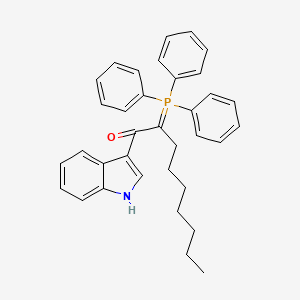
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as CLP257 and has been studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and anxiety.
Mechanism of Action
CLP257 is a selective activator of the potassium channel subunit KCNQ2/3. Activation of this channel leads to hyperpolarization of the cell membrane, which reduces neuronal excitability and can lead to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
CLP257 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal excitability, CLP257 has been shown to increase the release of the neurotransmitter GABA in the brain (Gentry et al., 2010). This may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of CLP257 is its selectivity for the KCNQ2/3 potassium channel subunit. This selectivity reduces the risk of off-target effects. However, one limitation of CLP257 is its poor solubility, which can make it difficult to administer in lab experiments.
Future Directions
There are several potential future directions for research on CLP257. One area of interest is its potential use in the treatment of epilepsy. KCNQ2/3 channels are expressed in neurons that are involved in the generation of epileptic seizures, and activation of these channels may have anticonvulsant effects (Miceli et al., 2013). Another potential future direction is the development of more soluble analogs of CLP257 that can be more easily administered in lab experiments.
Conclusion:
In summary, 3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been studied for its potential pharmacological properties. Its selectivity for the KCNQ2/3 potassium channel subunit and its effects on neuronal excitability and GABA release make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of CLP257 involves the reaction of 2-chlorobenzoyl chloride and 2-cyclohex-1-en-1-yl ethanol to form the intermediate compound 2-chloro-N-(2-cyclohex-1-en-1-yl ethyl) benzamide. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP257.
Scientific Research Applications
CLP257 has been studied for its potential use in the treatment of neurological disorders. In a study conducted by Gentry et al. (2010), CLP257 was found to be effective in reducing neuropathic pain in rats. Another study by Patel et al. (2013) showed that CLP257 had anxiolytic effects in mice.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-17(18(22-24-13)15-9-5-6-10-16(15)20)19(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLUOSWORPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)



![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)



